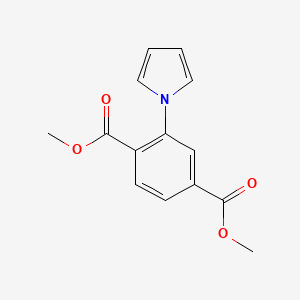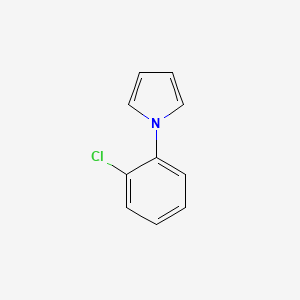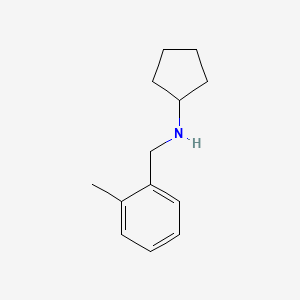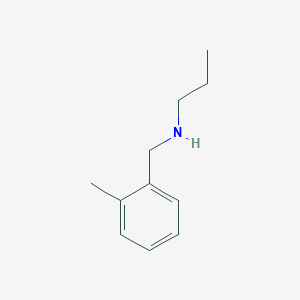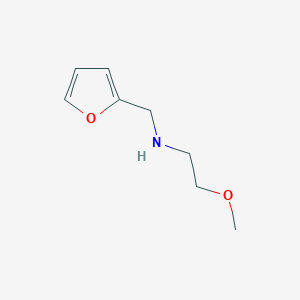![molecular formula C10H9ClN2O B1352976 2-氯-N-[4-(氰甲基)苯基]乙酰胺 CAS No. 90772-87-5](/img/structure/B1352976.png)
2-氯-N-[4-(氰甲基)苯基]乙酰胺
概述
描述
2-chloro-N-[4-(cyanomethyl)phenyl]acetamide is an organic compound with the molecular formula C10H9ClN2O and a molecular weight of 208.65 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
科学研究应用
2-chloro-N-[4-(cyanomethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
作用机制
Target of Action
It is known that n-cyanoacetamides, a class of compounds to which this molecule belongs, are important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
N-cyanoacetamides, including this compound, are known to participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Biochemical Pathways
N-cyanoacetamides are known to be involved in the synthesis of various organic heterocycles .
Result of Action
Derivatives of cyanoacetamide have been reported to exhibit diverse biological activities, drawing the attention of biochemists .
生化分析
Biochemical Properties
2-chloro-N-[4-(cyanomethyl)phenyl]acetamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . The nature of these interactions often involves the inhibition of enzyme activity, leading to alterations in metabolic pathways. Additionally, 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide can bind to certain receptor proteins, affecting signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation . Furthermore, 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide can affect gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to inhibition or activation of their catalytic functions . For example, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, thereby affecting the metabolism of other compounds . Additionally, 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide can result in sustained alterations in cellular function, including changes in cell proliferation and differentiation . These temporal effects are crucial for understanding the long-term impact of the compound in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways and cellular signaling . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the inhibition of key metabolic enzymes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit significant biological responses . Understanding these dosage effects is essential for determining the safe and effective use of 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide in research and potential therapeutic applications .
Metabolic Pathways
2-chloro-N-[4-(cyanomethyl)phenyl]acetamide is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a crucial role in the oxidation and reduction of various substrates, including drugs and endogenous compounds . The compound’s interaction with these enzymes can lead to alterations in metabolic flux and changes in the levels of specific metabolites . Additionally, 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide may affect the activity of other enzymes and cofactors involved in metabolic processes .
Transport and Distribution
Within cells and tissues, 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can be influenced by these interactions, affecting its overall bioavailability and efficacy . Understanding the transport and distribution of 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide is essential for optimizing its use in research and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with DNA and transcription factors . Understanding the subcellular localization of 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide is crucial for elucidating its mechanisms of action and potential therapeutic applications .
准备方法
The synthesis of 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide typically involves the reaction of 4-(cyanomethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反应分析
2-chloro-N-[4-(cyanomethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: The cyano group can participate in condensation reactions to form various heterocyclic compounds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
2-chloro-N-[4-(cyanomethyl)phenyl]acetamide can be compared with other similar compounds, such as:
4-chloro-N-cyanomethyl-benzamide: This compound has a similar structure but lacks the acetamide group.
2-chloro-N-[4-(methyl)phenyl]acetamide: This compound has a similar structure but lacks the cyano group.
The uniqueness of 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
属性
IUPAC Name |
2-chloro-N-[4-(cyanomethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-10(14)13-9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQDQLNOJDDHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407061 | |
| Record name | 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90772-87-5 | |
| Record name | 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
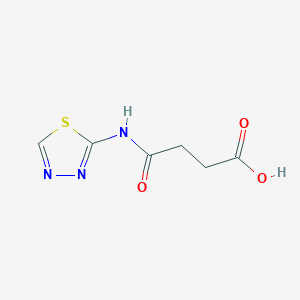
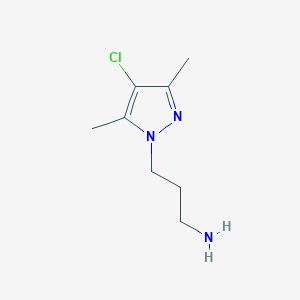
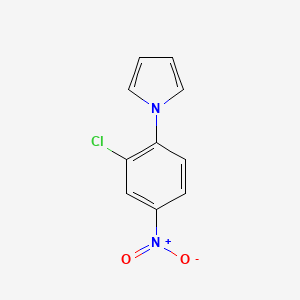
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)



